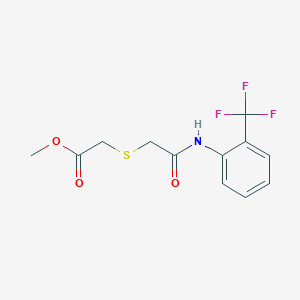

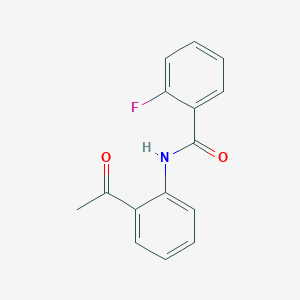

N-(2-acetylphenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-acetylphenyl)-2-fluorobenzamide is a compound that is structurally related to various benzamides synthesized for different applications, including opto-electrical properties and medical uses. While the specific compound N-(2-acetylphenyl)-2-fluorobenzamide is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and applications of similar benzamide derivatives.

Synthesis Analysis

The synthesis of related benzamide compounds involves the use of different starting materials and reagents to introduce various functional groups. For instance, 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) was synthesized from diphenylamine using 2-fluoro benzoyl chloride, with ethyl acetate as the solvent . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation and coupling reactions, followed by deprotection and purification steps . Another synthesis process for a fluorinated benzamide neuroleptic started from 3-(3,4-dimethoxyphenyl)-1-propanol, with subsequent radiosynthesis involving nucleophilic substitution reactions . These methods provide a framework for the potential synthesis of N-(2-acetylphenyl)-2-fluorobenzamide, which would likely involve acylation and fluorination steps.

Molecular Structure Analysis

The molecular structure of 2FNNDPBA was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with space group Pbca . This information is crucial for understanding the crystal packing and intermolecular interactions, which can influence the physical properties and reactivity of the compound. Although the exact structure of N-(2-acetylphenyl)-2-fluorobenzamide is not provided, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring. For example, the presence of a fluorine atom can affect the electron density and thus the reactivity of the compound. The papers do not provide specific details on the chemical reactions of N-(2-acetylphenyl)-2-fluorobenzamide, but the synthesis and functionalization of related compounds suggest that it may undergo similar reactions, such as nucleophilic substitution or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2FNNDPBA, such as its thermal stability up to 171°C and melting point of 158°C, were determined using thermogravimetric analysis and differential thermal analysis . The compound also exhibited opto-electrical properties, with a lower cut-off wavelength of 240 nm and an optical band gap calculated both experimentally and theoretically . These properties are indicative of the compound's stability and potential applications in optical devices. The physical and chemical properties of N-(2-acetylphenyl)-2-fluorobenzamide would need to be determined through similar analytical techniques to fully understand its potential applications and limitations.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement in Rats

Research has shown that derivatives of N-(2-acetylphenyl)-2-fluorobenzamide, such as FK962, exhibit cognitive-enhancing actions in rats. FK962 significantly enhanced somatostatin release from rat hippocampal slices and ameliorated memory deficits in various rat models, suggesting potential therapeutic value for cognitive disorders like Alzheimer's disease (Tokita et al., 2005).

Synthesis of Indenones

Another study found that derivatives of N-(2-acetylphenyl)-2-fluorobenzamide, like η2-(2-Acetylphenyl)tetracarbonylmanganese, react with alkynes to synthesize indenones. This synthesis process indicates potential applications in chemical manufacturing and pharmaceuticals (Robinson et al., 1989).

Inhibition of Ureaplasma urealyticum Growth

Flurofamide, a derivative of N-(2-acetylphenyl)-2-fluorobenzamide, has been found to inhibit the growth of Ureaplasma urealyticum effectively. It's significantly more active than acetohydroxamic acid, suggesting its potential as a chemotherapeutic agent (Kenny, 1983).

Mechanical Properties of Polymorphs

Research on N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs showed variations in mechanical properties like hardness and elastic modulus. These findings have implications in materials science for developing substances with specific mechanical characteristics (Bhandary et al., 2018).

Enhancing Regional Cerebral Blood Flow

Studies on N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) in rhesus macaques showed significant increases in regional cerebral blood flow and glucose metabolism in brain areas associated with cognitive functioning. This suggests potential applications in treating cognitive impairment (Noda et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that many similar compounds interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

For instance, some fentanyl analogs, which are structurally similar to N-(2-acetylphenyl)-2-fluorobenzamide, are known to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

Similar compounds are known to have various adme properties that can impact their bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as inducing changes in cellular processes or exhibiting antimicrobial activity .

Action Environment

The action, efficacy, and stability of N-(2-acetylphenyl)-2-fluorobenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment can also influence the compound’s action.

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-6-3-5-9-14(11)17-15(19)12-7-2-4-8-13(12)16/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEWCJPQBRCKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)

![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)